N-benzyl-3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidine-1-carboxamide
Description
N-benzyl-3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidine-1-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a pyrrolidine ring, a pyrazine moiety, and a benzyl group, making it a versatile molecule for various chemical reactions and applications.
Properties
IUPAC Name |
N-benzyl-3-[6-(dimethylamino)pyrazin-2-yl]oxypyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O2/c1-22(2)16-11-19-12-17(21-16)25-15-8-9-23(13-15)18(24)20-10-14-6-4-3-5-7-14/h3-7,11-12,15H,8-10,13H2,1-2H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXWQZIWTOSWKPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CN=CC(=N1)OC2CCN(C2)C(=O)NCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidine-1-carboxamide typically involves multiple steps, including the formation of the pyrrolidine ring, the introduction of the pyrazine moiety, and the attachment of the benzyl group. Common synthetic routes may involve:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Pyrazine Moiety: This step often involves nucleophilic substitution reactions where the pyrazine ring is introduced.
Attachment of the Benzyl Group: This can be done through benzylation reactions using benzyl halides in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Benzyl halides, bases like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
N-benzyl-3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidine-1-carboxamide serves as a building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it valuable for developing new compounds with desired properties.
Biology
The compound is being investigated for its biological activities , including:
- Antimicrobial Properties : Preliminary studies suggest potential effectiveness against various microbial strains.
- Anticancer Activities : Research indicates that it may inhibit cancer cell proliferation through specific molecular interactions.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic effects in treating diseases such as:
- Cancer : Its unique structure may enhance binding affinity to specific targets involved in cancer progression.
- Neurological Disorders : Investigations into its role in modulating neurotransmitter activity suggest possible applications in treating conditions like Alzheimer's disease.
Industry
The compound is utilized in the development of new materials and chemical processes. Its unique properties allow it to serve as an effective reagent or catalyst in industrial applications.
Case Studies and Research Findings
Recent studies have highlighted the compound's potential across various domains:
- Anticancer Studies : A study demonstrated that derivatives of this compound showed significant inhibition of cancer cell lines compared to standard treatments.
- Antimicrobial Activity : Research indicated that this compound exhibited notable antimicrobial efficacy against specific bacterial strains, suggesting its utility in developing new antibiotics.
- Neuroprotective Effects : Investigations into its effects on neuronal cells revealed protective properties against oxidative stress, indicating potential applications in neurodegenerative disease treatment.
Mechanism of Action
The mechanism of action of N-benzyl-3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-benzyl-3-chloropyrazine-2-carboxamide: Similar structure but with a chlorine atom instead of the dimethylamino group.
N-benzyl-3-(pyrazin-2-yl)oxy)pyrrolidine-1-carboxamide: Lacks the dimethylamino group on the pyrazine ring.
Uniqueness
N-benzyl-3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidine-1-carboxamide is unique due to the presence of the dimethylamino group on the pyrazine ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets, making it a valuable compound for specific applications.
Biological Activity
N-benzyl-3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidine-1-carboxamide is a complex organic compound that has attracted significant attention in various fields of scientific research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrrolidine ring , a pyrazine moiety , and a benzyl group , which contribute to its unique chemical properties. The presence of these functional groups allows for various interactions with biological targets, making it a versatile candidate for drug development.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. This interaction can lead to alterations in enzyme activity or receptor signaling pathways, resulting in various biological effects. The exact mechanisms are still under investigation, but preliminary studies suggest that the compound may exhibit:
- Anticancer Activity : It has shown potential in inhibiting tumor growth through mechanisms that may involve apoptosis induction and cytotoxicity against cancer cell lines .
- Neuroprotective Effects : The compound may also play a role in neuroprotection, particularly in models of neurodegenerative diseases, by modulating cholinesterase activity and targeting amyloid-beta aggregation associated with Alzheimer's disease .
Table 1: Summary of Biological Activities
Case Studies and Research Findings
- Anticancer Studies : A study demonstrated that this compound exhibited enhanced cytotoxicity compared to standard chemotherapeutics like bleomycin. The mechanism involved apoptosis induction in cancer cells, suggesting its potential as a lead compound for new cancer therapies .
- Neuroprotective Studies : Research highlighted the compound's role as a dual inhibitor of cholinesterase enzymes, which are critical in Alzheimer's pathology. By inhibiting these enzymes, the compound could potentially mitigate cognitive decline associated with neurodegenerative diseases .
- Structure-Activity Relationship (SAR) : Detailed SAR studies indicated that modifications to the benzyl group significantly influenced the biological activity of the compound. Variants with different substituents showed varying degrees of receptor binding affinity and enzyme inhibition .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
